molecular formula C15H20N2O5 B8146891 tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate

tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate

Cat. No.: B8146891
M. Wt: 308.33 g/mol
InChI Key: UOOPTEWQLLZXMX-CYBMUJFWSA-N
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Description

tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate is a chiral morpholine derivative characterized by a tert-butyl carbamate group at the 4-position of the morpholine ring and a 4-nitrophenyl substituent at the 2-position. The (S)-configuration at the 2-position imparts stereochemical specificity, which is critical for its interactions in biological systems or asymmetric synthesis.

Properties

IUPAC Name

tert-butyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-9-21-13(10-16)11-4-6-12(7-5-11)17(19)20/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOPTEWQLLZXMX-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters and nitrophenyl compounds. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable synthesis by optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate is under investigation for its potential as a pharmacophore in drug design. Its structural characteristics allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Key Findings :

  • Inhibition of Enzymes : The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For instance, related compounds have been noted for their inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions (oxidation, reduction, substitution) makes it valuable in organic synthesis.

Reaction Types :

  • Oxidation : Can lead to nitroso or nitro derivatives.
  • Reduction : Capable of converting nitro groups back to amino groups.
  • Substitution : Engages in nucleophilic substitution reactions with amines and alcohols.

Biological Studies

Research has focused on the biological activity of this compound, particularly its interactions with enzymes and receptors.

Biological Activity Highlights :

  • Anticancer Properties : In vitro studies have demonstrated significant inhibition of cell proliferation in cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) . This suggests a potential therapeutic window for treating metastatic cancers.

In Vivo Studies

In experiments using BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with compounds similar to this compound resulted in significant inhibition of lung metastasis compared to control groups. This highlights the therapeutic potential against metastatic cancers .

Mechanistic Insights

Biochemical assays have indicated that these compounds interact directly with P-glycoprotein, influencing drug efflux mechanisms and potentially improving drug delivery efficacy.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Research Findings

  • Substituent-Driven Reactivity : Bromo-nitro derivatives (e.g., CAS: 1609462-13-6) are prioritized for applications in Suzuki-Miyaura couplings due to dual electrophilic sites .
  • Thermal Stability : tert-Butyl carbamate-protected morpholines (e.g., S35-1) exhibit stability under reflux conditions (e.g., 65°C in acetone), supporting their use in multi-step syntheses .

Biological Activity

tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate is a chemical compound notable for its structural features, including a morpholine ring and a nitrophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role as an inhibitor in various biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O4C_{15}H_{20}N_{2}O_{4}, with a molar mass of approximately 308.33 g/mol. The presence of the nitrophenyl group enhances its electronic properties, making it a candidate for diverse applications in drug synthesis and materials science.

Property Value
Molecular FormulaC15H20N2O4C_{15}H_{20}N_{2}O_{4}
Molar Mass308.33 g/mol
Key Functional GroupsMorpholine, Carboxylate, Nitro
StereochemistryS-enantiomer

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can engage with biological receptors. This dual functionality allows the compound to modulate various biochemical pathways, potentially influencing cellular processes such as enzyme activity and receptor signaling.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are required to confirm efficacy against specific pathogens.
  • Anticancer Activity : The compound may have anticancer properties, with ongoing research aimed at elucidating its mechanisms and effectiveness against different cancer cell lines.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts .

Case Studies and Research Findings

Recent studies have explored the pharmacological profile of related compounds, providing insights into the potential applications of this compound:

  • A study on morpholine derivatives indicated that modifications to the nitrophenyl group can significantly alter biological activity, suggesting that fine-tuning of this compound could enhance its therapeutic potential .
  • Research focusing on the catalytic hydrogenation of nitro groups has shown that this compound can be converted to amino derivatives, which may possess different biological activities compared to their nitro counterparts .

Future Directions

Ongoing research is essential to fully understand the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

  • In vitro and In vivo Studies : Conducting comprehensive studies to assess the efficacy and safety profiles in biological systems.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure affect biological activity to optimize drug design.

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